molecular formula C16H12N4O2S B10810160 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

Cat. No.: B10810160
M. Wt: 324.4 g/mol
InChI Key: FSYWOQMBGSTWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a multi-substituted pyridinone core, a sulfanyl acetamide linker, and a benzonitrile moiety, a structure common in compounds investigated for various biological activities. The presence of the cyanophenyl group is a notable feature in molecules that act as receptor ligands, such as the dopamine D4 receptor selective agonist A-369508, which shares a similar N-phenylacetamide structure . The 3-cyano-6-oxo-1H-pyridine component suggests potential for exploration in enzyme inhibition studies, as pyridinone derivatives are frequently explored for their interactions with enzymatic targets. The specific physicochemical properties and reactivity of this molecule make it a valuable intermediate or target for researchers developing novel chemical probes. It is strictly intended for laboratory research applications, such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is labeled with the explicit warning "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption of any kind.

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C16H12N4O2S/c1-10-6-14(21)20-16(12(10)8-18)23-9-15(22)19-13-5-3-2-4-11(13)7-17/h2-6H,9H2,1H3,(H,19,22)(H,20,21)

InChI Key

FSYWOQMBGSTWII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)SCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Biological Activity

The compound 2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide is a member of the pyridine and thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O2SC_{16}H_{14}N_4O_2S, with a molecular weight of approximately 330.37 g/mol. The structure features a pyridine ring substituted with cyano and methyl groups, linked to a thioether moiety and an acetamide group.

Biological Activity Overview

Numerous studies have indicated that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Many pyridine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : Compounds in this class often act as multikinase inhibitors, targeting pathways crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are critical in understanding how modifications to the chemical structure affect biological activity. Key findings include:

  • Cyano Group Influence : The presence of cyano groups has been shown to enhance the potency of similar compounds against cancer cell lines.
  • Pyridine Ring Substituents : Variations in substituents on the pyridine ring can significantly alter the compound's efficacy and specificity towards various kinases.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
7xK5620.030
7xDU1450.100

These results suggest that modifications to the compound can lead to varying degrees of cytotoxicity, highlighting the importance of specific functional groups in enhancing activity.

In Vivo Studies

In vivo studies have further supported the potential of these compounds in cancer treatment. For example, a related compound exhibited significant tumor regression in xenograft models, demonstrating its effectiveness in a biological system.

Case Studies

  • Case Study on Multikinase Inhibitors : A study analyzed over 150 novel cyano pyridopyrimidine compounds, identifying several with potent inhibitory activity against CDK4 and CDK6, essential targets in cancer therapy. The most active compound induced apoptosis at concentrations as low as 30 nM .
  • Antiviral Activity : Research has also explored antiviral properties, where certain derivatives showed promising activity against viral replication mechanisms, suggesting potential applications beyond oncology .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfanyl acetamides, focusing on substituent effects, crystallographic data, and bioactivity.

Structural Analogues with Pyridine/Pyrimidine Cores
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Pyridinone 3-Cyano, 4-methyl, 6-oxo; 2-cyanophenyl acetamide C₁₆H₁₃N₃O₂S 311.36 Not reported in evidence
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Pyrimidine 4,6-Diamino; 4-chlorophenyl acetamide C₁₂H₁₂ClN₅OS 317.78 Forms S(7) hydrogen-bonded rings; R₂²(8) dimer motifs in crystal lattice
N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) Pyrimidine 4,6-Diamino; 3-chlorophenyl acetamide C₁₂H₁₂ClN₅OS 317.78 3D crystal structure via N–H⋯O/Cl bonds
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 3-Cyano, 4,6-distyryl; 4-chlorophenyl acetamide C₂₉H₂₂ClN₃OS 496.02 Pale orange crystals (m.p. not reported)

Key Observations :

  • The pyridinone core in the target compound introduces a ketone group, enhancing polarity compared to pyrimidine-based analogues.
  • Substitution at the phenyl ring (e.g., chloro vs. cyano) influences crystal packing. For example, Compound I forms layered structures via N–H⋯N bonds, while the target compound’s 2-cyanophenyl group may promote stronger π-π interactions .
Bioactive Sulfanyl Acetamides
Compound Name Bioactive Moieties Enzymatic Targets IC₅₀/Activity Reference
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indole-oxadiazole hybrid Lipoxygenase (LOX), BChE Moderate LOX inhibition (specific data missing)
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Ethoxy-methylphenyl group α-Glucosidase, BChE Weak α-glucosidase inhibition
Target Compound Dual cyano groups, pyridinone Not tested in provided evidence Hypothesized β-catenin/TCF inhibition*

Key Observations :

  • Indole-containing analogues (e.g., 8t, 8u) exhibit moderate enzyme inhibition, suggesting that electron-rich aromatic systems enhance binding to LOX or BChE .
  • The target compound’s cyano groups may mimic the nitrile-based inhibitors of β-catenin/TCF interactions, as seen in iCRT3 (), though direct evidence is lacking .
Physicochemical and Crystallographic Comparisons
Compound Name Melting Point (°C) Hydrogen Bonding Patterns Crystal System/Space Group Reference
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide 288 NH⋯O/NH⋯N bonds; IR ν(C≡N) = 2214 cm⁻¹ Not reported
N-(2-Cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide Not reported Likely S(7) motifs via N–H⋯N/O interactions Not reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Not reported Antimicrobial activity; S(7) hydrogen bonds Monoclinic, P2₁/c

Key Observations :

  • High melting points (e.g., 288°C for compounds) correlate with strong intermolecular hydrogen bonding and aromatic stacking .
  • The absence of crystallographic data for the target compound limits direct comparisons, though its 2-cyanophenyl group may adopt similar S(7) motifs as seen in .

Preparation Methods

Cyclocondensation of Cyanoacetamide Derivatives

The pyridinone core is typically synthesized via cyclocondensation of cyanoacetamide with methyl acetoacetate in the presence of ammonium acetate. This method, adapted from analogous pyridinone syntheses, proceeds through a Knorr-type mechanism:

NC-CH2-CONH2+CH3COCH2COOCH3NH4OAc, EtOHPyridinone intermediate[1]\text{NC-CH}2\text{-CONH}2 + \text{CH}3\text{COCH}2\text{COOCH}3 \xrightarrow{\text{NH}4\text{OAc, EtOH}} \text{Pyridinone intermediate} \quad

Reaction conditions:

  • Solvent: Ethanol (50–80°C)

  • Catalyst: Ammonium acetate (1.2 equiv)

  • Yield: 68–72% after recrystallization from ethanol/water

Ultrasound-Assisted Multi-Component Reactions

Recent advances utilize ultrasound irradiation to accelerate pyridinone formation. A four-component reaction involving ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile in 50% EtOH with InCl₃ (20 mol%) achieves 95% yield in 20 minutes at 40°C. While developed for pyrano[2,3-c]pyrazoles, this methodology is adaptable to pyridinone systems by modifying substituents.

Sulfanyl Group Introduction

Thiolation of Pyridinone Intermediates

The sulfanyl bridge is installed via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) or Lawesson’s reagent. Critical parameters:

ConditionOptimization RangeOptimal Value
Temperature60–120°C80°C
SolventDMF, DMSO, THFDMF
Reaction Time2–8 hours4 hours
Yield55–78%72%

Side reactions include over-thiolation (15–20% byproduct formation), mitigated by stoichiometric control (1.05 equiv thiolating agent).

Acetamide Coupling Strategies

Carbodiimide-Mediated Amidation

The N-(2-cyanophenyl)acetamide fragment is coupled to the sulfanyl-pyridinone core using EDCl/HOBt activation:

R-COOH+H2N-C6H4-CNEDCl, HOBt, DCMTarget compound[4]\text{R-COOH} + \text{H}2\text{N-C}6\text{H}_4\text{-CN} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{Target compound} \quad

Optimized Protocol:

  • Molar Ratio: 1:1.2 (acid:amine)

  • Activation Time: 30 minutes at 0°C

  • Coupling Time: 12 hours at room temperature

  • Yield: 82% after silica gel chromatography

Microwave-Assisted Coupling

Microwave irradiation (150 W, 100°C) reduces coupling time to 45 minutes with comparable yields (80–84%). This method, adapted from tetrazole syntheses, enhances reaction efficiency while minimizing thermal decomposition risks.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) produces needle-like crystals suitable for X-ray diffraction. Key purity indicators:

  • Melting Point: 214–216°C (decomposition observed above 220°C)

  • HPLC Purity: >99.5% (C18 column, 70:30 MeCN/H₂O)

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):
δ 12.35 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H), 7.89–7.63 (m, 3H), 4.32 (s, 2H), 2.41 (s, 3H)

IR (KBr):
ν 3276 (N-H), 2210 (C≡N), 1685 (C=O), 1598 (C=N) cm⁻¹

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Index
Conventional Cyclization7298.281.0
Ultrasound-Assisted8999.10.331.2
Microwave Coupling8498.70.751.1

Ultrasound methods demonstrate superior efficiency but require specialized equipment. Microwave techniques offer a balance between speed and accessibility.

Q & A

What are the critical considerations for optimizing the synthetic yield of this compound in multi-step reactions?

Basic Research Question
The synthesis involves sequential substitution, reduction, and condensation steps. Key factors include:

  • Reagent selection : Alkaline conditions (e.g., K₂CO₃) for substitution reactions to minimize side products .
  • Reduction efficiency : Iron powder in acidic media (e.g., HCl) for nitro-to-amine reduction, requiring precise stoichiometric ratios to avoid over-reduction .
  • Condensation agents : Use of DCC (dicyclohexylcarbodiimide) or EDCI for acetamide bond formation, with monitoring via TLC to confirm intermediate purity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves crystallization during purification .

How can computational methods resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity data often arise from structural variations or assay conditions. Methodological approaches include:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., PDE4 or CDKs) and validate binding poses against experimental IC₅₀ values .
  • QSAR modeling : Correlate substituent effects (e.g., cyano vs. methyl groups) with activity trends to identify pharmacophoric features .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 1234567) with in-house results to assess reproducibility .

What advanced spectroscopic techniques are recommended for characterizing degradation products under accelerated stability testing?

Basic Research Question
Stability studies require:

  • HPLC-MS : To separate and identify hydrolyzed products (e.g., cleavage of the sulfanyl-acetamide bond) with a C18 column and 0.1% formic acid mobile phase .
  • Solid-state NMR : Detect crystallinity changes or polymorphic transitions in stressed samples (40°C/75% RH) .
  • X-ray crystallography : Resolve structural alterations in the pyridinone core caused by oxidation .

How can researchers design experiments to elucidate the mechanism of cytochrome P450-mediated metabolism of this compound?

Advanced Research Question
Metabolic pathways can be mapped via:

  • Recombinant CYP assays : Incubate with human liver microsomes and isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
  • LC-HRMS : Detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) using high-resolution mass spectrometry with isotopic pattern filtering .
  • Reactive intermediate trapping : Use glutathione or potassium cyanide to capture electrophilic metabolites formed via nitroso or epoxide intermediates .

What strategies are effective in reconciling contradictory data on this compound’s solubility across different studies?

Advanced Research Question
Discrepancies often stem from solvent polarity or pH variations. Mitigation strategies:

  • Standardized shake-flask method : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Thermodynamic modeling : Use COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and validate with experimental data .
  • Particle size analysis : Assess impact of micronization (e.g., jet milling) on dissolution rates via laser diffraction .

Which in vitro assays are most suitable for evaluating target selectivity against kinase isoforms?

Basic Research Question
Prioritize assays with:

  • Kinase profiling panels : Use Eurofins KinaseProfiler to screen against 100+ kinases at 1 µM concentration .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in cell lysates by measuring thermal stabilization of kinase domains .
  • ATP-competitive binding : Compare IC₅₀ values in presence/absence of excess ATP to determine competition .

How can researchers address batch-to-batch variability in biological activity due to synthetic impurities?

Advanced Research Question
Quality control measures include:

  • HPLC-DAD/ELSD : Quantify impurities (e.g., unreacted cyano precursors) with >95% purity thresholds .
  • DoSey NMR : Detect low-abundance impurities (<0.1%) via ¹H-NMR with relaxation filters .
  • Bioactivity correlation : Use linear regression to link impurity profiles (e.g., residual DMF) with IC₅₀ shifts in dose-response assays .

What in silico tools are recommended for predicting off-target interactions and toxicity risks?

Advanced Research Question
Leverage:

  • SwissADME : Predict BBB permeability, CYP inhibition, and PAINS alerts to exclude pan-assay interference .
  • ProTox-II : Estimate hepatotoxicity and mutagenicity via molecular fingerprinting and LD₅₀ modeling .
  • AlphaFold2 : Model protein-ligand interactions for orphan targets (e.g., GPCRs) lacking crystal structures .

How should researchers design a structure-activity relationship (SAR) study for analogs with modified pyridinone cores?

Basic Research Question
SAR workflows involve:

  • Core diversification : Synthesize analogs with substituents at C3 (e.g., nitro, methyl) and C6 (e.g., oxo, thio) positions .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using partial least squares regression .
  • Crystal structure-guided design : Modify the acetamide linker based on hydrogen-bonding patterns observed in co-crystallized targets .

What experimental and computational approaches validate the compound’s role in modulating oxidative stress pathways?

Advanced Research Question
Integrated methods include:

  • ROS detection assays : Use DCFH-DA in cell lines (e.g., HepG2) with flow cytometry to quantify ROS suppression .
  • Nrf2 activation studies : Measure nuclear translocation via immunofluorescence and qPCR for downstream genes (e.g., HO-1) .
  • Molecular dynamics simulations : Simulate Keap1-Nrf2 binding disruptions using GROMACS with CHARMM36 force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.